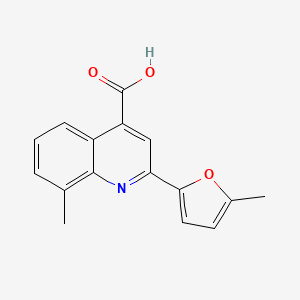

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJSLOOCZILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404713 | |

| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-14-6 | |

| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Synthesis for Quinoline Core Formation

The classical and most widely employed method to construct the quinoline nucleus is the Friedländer condensation , involving the reaction of an aminoaryl ketone with a carbonyl compound under acidic or basic catalysis. For this compound, the synthesis typically proceeds as follows:

- Step 1: Condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminobenzoketone with a methyl-substituted furfural or related aldehyde/ketone to introduce the 5-methyl-2-furyl group at the 2-position.

- Step 2: Cyclization under reflux conditions to form the quinoline ring system with the methyl group at the 8-position.

This method provides a robust route to the quinoline core with good regioselectivity and moderate to high yields.

Introduction of the Carboxylic Acid Group at C-4

The carboxylic acid at the 4-position can be introduced via:

- Oxidation of a methyl group at the 4-position (if present) using strong oxidizers such as potassium permanganate or chromium trioxide under acidic conditions.

- Alternatively, using a pre-functionalized intermediate such as 4-carboxyquinoline derivatives synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install the furyl group, followed by oxidation or hydrolysis steps.

Conversion to Acyl Chloride Intermediate (Optional)

For further derivatization or purification, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) under reflux, which facilitates subsequent reactions like amide or ester formation.

Industrial and Laboratory Scale Synthesis

Laboratory Synthesis

- Multi-step synthesis involving condensation, cyclization, and oxidation.

- Typical reaction conditions: reflux in polar solvents (ethanol, acetic acid), use of catalysts (acidic or basic), and controlled temperature (25–125 °C depending on step).

- Purification by recrystallization or chromatography.

Industrial Scale Considerations

- Use of continuous flow reactors to enhance reaction control and yield.

- Optimization of reaction times and temperatures for scale-up.

- Advanced purification techniques such as preparative chromatography or crystallization to ensure high purity.

- Cost-effective raw materials like isatin derivatives and acetone for quinoline precursor synthesis.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedländer condensation | 2-Aminobenzaldehyde + 5-methylfurfural, acid/base catalyst, reflux | 70–85 | Forms quinoline core with 8-methyl and 2-furyl substituents |

| 2 | Oxidation | Potassium permanganate, acidic medium, 35–45 °C | 75–90 | Converts methyl group to carboxylic acid at C-4 position |

| 3 | Acyl chloride formation | Thionyl chloride, reflux, anhydrous conditions | 80–95 | For further derivatization (optional) |

Analytical Verification

- NMR Spectroscopy: Confirms substitution pattern and integrity of quinoline and furyl rings.

- Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Differentiates carboxylic acid (broad OH stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) from acyl chloride (~1800 cm⁻¹).

- X-ray Crystallography: Used for definitive structural confirmation when crystalline samples are available.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Friedländer Condensation | Condensation of aminoaryl ketones with aldehydes | Simple, high regioselectivity | Requires careful control of conditions |

| Oxidation of methyl group | Strong oxidizers convert methyl to carboxylic acid | Straightforward, scalable | Potential degradation of sensitive groups |

| Pd-catalyzed cross-coupling | Introduce furyl group on pre-formed quinoline | High selectivity, modular | Requires expensive catalysts |

| Acyl chloride formation | Conversion for further functionalization | Facilitates derivative synthesis | Requires anhydrous conditions |

Research Findings and Notes

- The methyl groups at the 8-position and on the furyl ring increase lipophilicity and influence electronic properties, affecting reactivity during oxidation steps.

- The furan ring is sensitive to harsh conditions; thus, mild oxidation and reaction conditions are preferred to prevent ring opening or degradation.

- Industrial methods favor continuous flow and optimized purification to maximize yield and reduce impurities.

- The compound serves as a key intermediate in pharmaceutical research and materials science, necessitating high purity and reproducibility in synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has shown promise in various biological applications:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .

- Anticancer Properties : Studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against neuroblastoma cell lines, showing selective cytotoxicity towards cancer cells while sparing normal cells .

Biochemical Research

The compound has been studied for its mechanism of action involving the inhibition of specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable candidate for drug development.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in materials science, particularly in developing novel polymers and coatings with enhanced properties such as thermal stability and resistance to degradation .

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of quinoline exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as effective antimicrobial agents .

- Anticancer Activity : A study focusing on neuroblastoma cells revealed that certain quinoline derivatives could reduce cell viability significantly, suggesting their potential use in cancer therapy .

- Material Applications : Research indicates that incorporating quinoline derivatives into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at positions 2 and 6. Below is a comparative analysis:

Structure-Activity Relationship (SAR) Insights

Position 2 Substituents: Aryl vs. Heteroaryl: Phenyl (Ph) substituents at position 2, as in 2-phenylquinoline-4-carboxylic acids, enhance antibacterial activity, with MIC values of 64–128 µg/mL against Staphylococcus aureus . Replacing phenyl with furyl (e.g., 5-methylfuran) introduces steric and electronic differences that may alter target binding or solubility . Electron-Donating Groups: Methoxy or methyl groups on the aryl ring (e.g., 2-(4-methoxyphenyl)) improve antibacterial potency compared to unsubstituted phenyl .

Position 8 Substituents :

- Methyl vs. Chloro : Methyl groups (e.g., 8-Me) are associated with reduced cytotoxicity compared to chloro substituents (e.g., 8-Cl), which may enhance potency but increase toxicity risks .

Functional Groups :

Physicochemical and Pharmacokinetic Properties

- Cytotoxicity : Low cytotoxicity (e.g., IC₅₀ > 100 µM) is reported for methyl-substituted compounds, making them preferable for drug development .

Biological Activity

Benzalkonium chloride (BAC) is a cationic biocide widely used for its antimicrobial properties across various applications, including pharmaceuticals, personal care products, and industrial disinfectants. This article delves into its biological activity, mechanisms of action, and implications for health and safety.

Benzalkonium chloride is a quaternary ammonium compound characterized by its long hydrophobic alkyl chains. Its antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes. The mechanism involves:

- Membrane Disruption : BAC interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of cellular contents .

- Enzyme Inactivation : It can deactivate enzymes critical for cellular respiration and metabolism, further compromising bacterial viability .

- Concentration-Dependent Activity : The biocidal effects vary with concentration; lower concentrations may exhibit bacteriostatic properties, while higher concentrations are bactericidal .

Biological Activity Overview

The biological activity of BAC can be summarized in the following key areas:

Case Studies and Research Findings

- Impact on Corneal Tissues :

- Antimicrobial Efficacy :

- Biofilm Reduction :

Safety and Toxicological Considerations

Despite its efficacy, the use of BAC raises safety concerns:

- Toxicity : High doses can be harmful; reported fatal doses range from 100-400 mg/kg orally or 5-15 mg/kg parenterally .

- Respiratory Effects : Exposure has been linked to bronchoconstriction in asthmatic patients, indicating potential pulmonary toxicity .

- Resistance Development : Continuous exposure to BAC may lead to increased minimum inhibitory concentrations (MIC) in bacterial populations, raising concerns about antibiotic resistance .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid to minimize side reactions?

- Methodology : Utilize oxidative cleavage protocols for the furan ring, as demonstrated in analogous quinoline-furan systems. For example, NaIO₄ and RuO₂·H₂O in CCl₄/MeCN (1:1 v/v) under aerobic conditions can selectively oxidize the furan moiety while preserving the quinoline core. Monitor reaction progress via TLC and purify using reverse-phase HPLC with a Zorbax SB-C18 column (gradient: 10–90% MeCN/H₂O over 30 min) .

- Key Considerations : Control reaction time (≤16 hrs) to prevent over-oxidation, and test solvent stability post-reaction (e.g., compound degradation in MeOH storage) .

Q. What analytical techniques are critical for verifying the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C8 and C5-furan, carboxylic acid at C4). Compare chemical shifts with structurally similar quinolines (e.g., δ ~8.5 ppm for H2 in quinoline derivatives) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .

- Cross-Validation : Correlate spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How can researchers assess the compound’s stability under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound in solvents (DMSO, MeOH, EtOH) at 4°C, 25°C, and −20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Note: Some quinoline derivatives degrade in organic solvents over time, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 5-methylfuran with phenyl or pyridyl groups) and test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Data Reconciliation : Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational methods guide the design of derivatives with enhanced antitubercular activity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the carboxylic acid group and active-site residues (e.g., Tyr158 in InhA).

- QSAR Modeling : Train models on datasets of 4-carboxyquinoline derivatives to predict logP, polar surface area, and MIC values .

- Experimental Validation : Synthesize top-scoring virtual hits and test in MIC assays against Mtb H37Rv .

Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol or DCM/hexane. Analyze dihedral angles between quinoline and furan rings (expected range: 75–90°) and π-π stacking distances (3.5–4.0 Å) using software like SHELX .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .

Q. How can researchers reconcile conflicting safety data (e.g., GHS hazards vs. supplier SDS)?

- Methodology :

- Tiered Testing : Perform in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) if SDS data are ambiguous .

- Literature Review : Cross-reference PubChem, DSSTox, and EPA databases for analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to infer hazard profiles .

Methodological Notes

- Data Gaps : Physical properties (e.g., logP, pKa) for this specific compound are unavailable; estimate via EPI Suite or experimental determination (potentiometric titration) .

- Advanced Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) if enantiomers are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.